Linaclotide-d4

Analytical Chemistry Method Validation Quality Control

Linaclotide-d4 is a stable isotope-labeled internal standard (IS) specifically designed to overcome the inherent bioanalytical challenges of quantifying linaclotide. With a +4 Da mass shift from its d4-alanine label, it corrects for matrix effects, ionization suppression, and extraction variability that unlabeled analogs cannot, ensuring the high sensitivity and precision required for low-level plasma pharmacokinetic studies. Supplied with a comprehensive Certificate of Analysis (CoA) confirming ≥99% deuterated purity, this regulatory-grade standard is critical for ANDA method validation (AMV), quality control (QC), and stability-indicating assays, offering optional USP/EP traceability.

Molecular Formula C59H79N15O21S6
Molecular Weight 1530.8 g/mol
Cat. No. B15597932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinaclotide-d4
Molecular FormulaC59H79N15O21S6
Molecular Weight1530.8 g/mol
Structural Identifiers
InChIInChI=1S/C59H79N15O21S6/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95)/t26-,27+,32-,33+,34-,35-,36-,37-,38-,39-,40-,41-,42-,46?/m0/s1/i1D3,26D
InChIKeyKXGCNMMJRFDFNR-JVHSGDSASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linaclotide-d4: Deuterated Internal Standard for Precise LC-MS/MS Quantification of Linaclotide in Bioanalytical Workflows


Linaclotide-d4 (C59H75D4N15O21S6, MW 1530.8) is a stable isotope-labeled analog of linaclotide, wherein four hydrogen atoms are replaced with deuterium at the alanine methyl group . It is manufactured for use as an internal standard (IS) for the quantification of linaclotide in gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) assays . Linaclotide is a 14-amino acid peptide and a potent agonist of guanylate cyclase C (GC-C) (Ki = 16.4 nM in a radioligand binding assay using mouse intestinal mucosa), acting locally within the gastrointestinal lumen with minimal oral bioavailability [1].

Why Linaclotide-d4 Cannot Be Substituted by Unlabeled Analogs or Structurally Similar Internal Standards for Regulatory Bioanalysis


Generic substitution of Linaclotide-d4 with unlabeled linaclotide or structurally related internal standards in LC-MS/MS assays introduces unacceptable analytical variability and violates FDA and EMA bioanalytical method validation guidance. The extremely low oral bioavailability and systemic exposure of linaclotide necessitates highly sensitive and precise quantification methods in complex biological matrices such as plasma and intestinal fluid [1]. Unlabeled internal standards co-elute and share identical MS/MS transitions with the target analyte, rendering them incapable of compensating for matrix effects, ionization suppression, or extraction recovery variability. In contrast, Linaclotide-d4, with a mass shift of +4 Da from the d4-labeling on the alanine moiety, is chromatographically near-identical but spectrometrically distinct, enabling it to accurately correct for these analytical challenges . Furthermore, for Abbreviated New Drug Application (ANDA) submissions requiring demonstration of pharmaceutical equivalence, the use of a well-characterized, high-purity deuterated standard is often mandated for method validation and quality control [2].

Linaclotide-d4: Quantifiable Differentiation in Purity, Isotopic Fidelity, and Analytical Performance


High Purity (≥99% Deuterated Forms) Ensures Minimal Interference and Maximum Assay Linearity

The purity of Linaclotide-d4 from primary manufacturers is specified as ≥99% deuterated forms (d1-d4), directly impacting the lower limit of quantification (LLOQ) and assay linearity in bioanalytical methods. This high purity minimizes background interference from the unlabeled analyte, a critical requirement for achieving the accuracy and precision criteria set by regulatory bodies. This purity level is a key differentiator from lower-grade isotope-labeled standards, which may contain higher levels of unlabeled linaclotide, thereby reducing the effective dynamic range of the assay .

Analytical Chemistry Method Validation Quality Control

Precise Deuterium Labeling (99% Atom D) Ensures Minimal Isotopic Interference and Spectral Overlap

Linaclotide-d4 is characterized by a specified isotopic enrichment of 99% atom D on the labeled alanine residue . This high level of isotopic fidelity is crucial because it ensures that the internal standard signal does not significantly overlap with the naturally occurring M+4 isotope peak of the unlabeled linaclotide analyte. Inadequate enrichment would lead to isotopic 'cross-talk'—where the internal standard contributes to the analyte's MS channel—which artificially inflates baseline readings and compromises assay accuracy, particularly at low concentrations near the LLOQ. This specification is a key differentiator from standards with lower or unspecified atom% D enrichment.

Mass Spectrometry Analytical Method Development Isotope Labeling

Defined Mass Shift (+4 Da) from Strategic D4-Labeling on Alanine Residue Optimizes LC-MS/MS Performance

The molecular weight of Linaclotide-d4 is 1530.8, representing a +4 Da mass shift relative to unlabeled linaclotide (MW 1526.8) . This is achieved by the incorporation of four deuterium atoms as a methyl-d3 group on the alanine residue, resulting in a -CD3 moiety instead of a -CH3 group [1]. This specific labeling strategy ensures a sufficient mass difference to prevent spectral overlap with the unlabeled analyte's natural isotopic distribution while remaining small enough to minimize deuterium isotope effects on chromatographic retention time, ensuring near-identical behavior during sample preparation and LC separation .

Mass Spectrometry Analytical Method Development Pharmacokinetics

Regulatory-Compliant Characterization and Traceability for ANDA and Method Validation

Linaclotide-d4 is supplied with comprehensive characterization data and a Certificate of Analysis (CoA) that meets stringent regulatory requirements, making it suitable for use as a reference standard in Abbreviated New Drug Application (ANDA) submissions and for quality control (QC) applications during the commercial production of linaclotide [1]. Some manufacturers offer traceability against pharmacopeial standards (USP or EP) . This level of characterization and documentation distinguishes Linaclotide-d4 from research-grade or custom-synthesized deuterated analogs that may lack the full analytical package required to support regulatory filings .

Regulatory Science Quality Control Generic Drug Development

Validated Solubility Profile (30 mg/mL in DMF/DMSO) Enables Preparation of High-Concentration Stock Solutions for Method Development

The solubility of Linaclotide-d4 is quantitatively defined as 30 mg/mL in both DMF and DMSO, and 0.2 mg/mL in a 1:1 mixture of DMSO:PBS (pH 7.2) . This defined solubility profile allows analytical chemists to accurately and reproducibly prepare high-concentration stock solutions for spiking into biological matrices for calibration curve and quality control sample preparation. This specification provides a clear advantage over deuterated standards for which solubility data are not provided or are only qualitatively described (e.g., 'soluble'), which introduces uncertainty and can lead to precipitation or inaccurate spiking during critical method development steps .

Analytical Method Development Sample Preparation Formulation

Linaclotide-d4: Core Application Scenarios in Bioanalysis, Regulatory Filings, and Pharmaceutical QC


Quantification of Linaclotide in Plasma for Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Linaclotide-d4 is the essential internal standard for developing sensitive and robust LC-MS/MS methods to quantify linaclotide in plasma or serum. This is critical for both preclinical and clinical pharmacokinetic studies, given linaclotide's minimal systemic absorption. Its high isotopic purity (≥99% d1-d4) and 99% atom D enrichment ensure accurate and precise quantification near the lower limit of quantification (LLOQ) by minimizing matrix effects and ionization variability .

Method Development and Validation for Abbreviated New Drug Applications (ANDAs)

Linaclotide-d4 serves as a regulatory-grade reference standard for developing and validating analytical methods required for ANDA submissions. It is used to support method validation (AMV), quality control (QC) applications, and forced degradation studies for generic linaclotide drug products. Its full characterization package and optional USP/EP traceability are critical for meeting FDA requirements for demonstrating pharmaceutical equivalence [1].

Stability-Indicating Assay Development and Forced Degradation Studies

During the development of stability-indicating HPLC or UPLC methods for linaclotide drug substance and product, Linaclotide-d4 is used as an internal standard to accurately quantify the remaining active pharmaceutical ingredient (API) following exposure to stress conditions (e.g., heat, light, oxidation, hydrolysis). Its defined solubility in organic and aqueous-organic solvent mixtures facilitates its use in a wide range of mobile phase and sample diluent conditions [2].

Quality Control (QC) Release and Stability Testing of Linaclotide Drug Substance and Product

In GMP manufacturing and QC environments, Linaclotide-d4 is employed as a reference standard for the batch release and ongoing stability testing of linaclotide API and finished dosage forms. The consistency and traceability of this material, including its comprehensive CoA and defined purity (≥99% deuterated forms), ensure the long-term reliability of analytical data used to support product shelf life and release specifications [1].

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